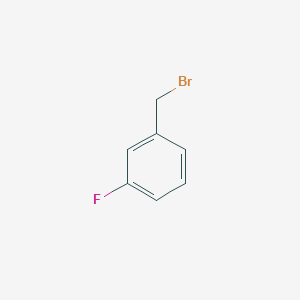

3-Fluorobenzyl bromide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBZBMXPJYMXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060025 | |

| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-41-7 | |

| Record name | 3-Fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-m-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorobenzyl bromide chemical properties

An In-depth Technical Guide to 3-Fluorobenzyl Bromide

Introduction

This compound, identified by CAS number 456-41-7, is a substituted aromatic halogen compound widely utilized as a key intermediate in organic synthesis.[1][2] Its chemical structure consists of a benzene ring substituted with a fluorine atom at position 3 and a bromomethyl group at position 1. This arrangement makes it a valuable reagent for introducing the 3-fluorobenzyl moiety into various molecular scaffolds.[2]

The presence of the fluorine atom can significantly enhance the lipophilicity and metabolic stability of target molecules, improving their pharmacokinetic profiles.[2] Consequently, this compound is a crucial building block in the development of novel therapeutic agents and is frequently employed in the synthesis of a wide range of biologically active compounds, including antidiabetic, anti-viral, and anti-cancer agents.[1][3] It is also used in the production of specialty polymers and advanced materials.[2]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its core physicochemical properties are summarized in the table below, providing essential data for researchers and chemists for reaction planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 456-41-7 | [1][2][4] |

| Molecular Formula | C₇H₆BrF | [2][4][5] |

| Molecular Weight | 189.02 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 88 °C at 20 mmHg | [1][2] |

| Density | 1.541 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.546 | [1][2] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [3][4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

| Storage Temperature | 2-8°C | [3] |

Reactivity and Applications

The primary reactivity of this compound stems from the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile attachment of the 3-fluorobenzyl group to a wide variety of nucleophiles, such as amines, alcohols, and carbanions.

Its applications are predominantly in:

-

Pharmaceutical Development : It is a key intermediate for creating fluorinated compounds which often show enhanced biological activity.[2] It is used in the synthesis of drugs for diabetes, viral infections, and cancer.[1][3]

-

Agrochemicals : The compound serves as a building block for new crop protection agents.[2]

-

Material Science : It is employed in producing specialty polymers and resins, contributing to advanced materials used in electronics and coatings.[2]

-

Bioconjugation : The reactive bromide group facilitates easy attachment to biomolecules, aiding in the design of targeted drug delivery systems.[2]

Experimental Protocols

While specific experimental conditions are highly dependent on the substrate and desired product, the following sections provide generalized protocols for the synthesis and use of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the bromomethylation of fluorobenzene.[1][5] Another approach involves the radical bromination of 3-fluorotoluene.

Representative Protocol: Radical Bromination of 3-Fluorotoluene

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride.

-

Initiation : Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq).

-

Reaction : Heat the mixture to reflux. The reaction progress can be monitored by GC-MS or TLC.

-

Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Caption: Workflow for the synthesis of this compound.

General Protocol for Nucleophilic Substitution

This compound is an effective alkylating agent. The following is a general procedure for its reaction with a generic nucleophile (Nu⁻).

-

Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).

-

Base Addition : If the nucleophile is not anionic, add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) (1.1-1.5 eq) and stir for 15-30 minutes.

-

Alkylation : Add this compound (1.0-1.2 eq) dropwise to the solution at room temperature or 0 °C.

-

Reaction Monitoring : Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Workup : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for nucleophilic alkylation reactions.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[4][7]

-

Hazards : Causes severe skin burns and eye damage.[6][8] It is also a combustible liquid and may cause respiratory irritation.[4][8]

-

Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles, a face shield, chemical-impermeable gloves, and fire/flame-resistant impervious clothing.[4][7] A full-face respirator with an appropriate filter should be used if exposure limits are exceeded.[7]

-

Handling : Handle in a well-ventilated place, preferably within a chemical fume hood.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and proper grounding procedures to avoid static electricity.[8] The material is moisture-sensitive and should be stored under an inert atmosphere.[9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[3][9] Keep away from incompatible materials such as strong bases, strong oxidizing agents, alcohols, and amines.[8][9]

-

Spills and Disposal : In case of a spill, evacuate personnel to a safe area.[7] Prevent the chemical from entering drains.[7] Collect spillage using spark-proof tools and dispose of it as hazardous waste in accordance with local, regional, and national regulations.[7][10]

Conclusion

This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for introducing the 3-fluorobenzyl group. The strategic incorporation of this moiety has proven beneficial for optimizing the biological profiles of drug candidates. Adherence to strict safety protocols is mandatory when handling this corrosive and reactive compound to ensure the safety of laboratory personnel and the environment.

References

- 1. This compound | 456-41-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 456-41-7 [m.chemicalbook.com]

- 4. This compound 99 456-41-7 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

In-Depth Technical Guide to 3-Fluorobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobenzyl bromide, a key reagent in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, with a focus on its molecular weight, and presents its applications in the synthesis of targeted inhibitors for crucial signaling pathways. Detailed information on the Glycogen Synthase Kinase 3 (GSK-3) and Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2) signaling pathways is provided, alongside a representative experimental protocol for the synthesis of a bioactive molecule utilizing this compound. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Physicochemical Properties of this compound

This compound is a substituted aromatic compound widely used as a building block in organic synthesis. Its reactivity is primarily dictated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The fluorine atom at the meta-position influences the electronic properties of the aromatic ring, which can impact reaction rates and the biological activity of the resulting molecules.[1]

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 189.02 g/mol [2][3] |

| Molecular Formula | C₇H₆BrF[2] |

| CAS Number | 456-41-7[2][3] |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.541 g/mL at 25 °C[3] |

| Boiling Point | 88 °C at 20 mmHg[3] |

| Refractive Index | n20/D 1.546[3] |

| Flash Point | 62 °C (143.6 °F) - closed cup[3] |

| Storage Temperature | 2-8°C[3] |

Applications in the Synthesis of Bioactive Molecules

The unique chemical properties of this compound make it a valuable reagent in the synthesis of a wide range of biologically active compounds. It is particularly useful for introducing the 3-fluorobenzyl moiety into a target molecule, which can enhance its pharmacological properties. This compound serves as a key intermediate in the development of pharmaceuticals, including antidiabetic, anti-viral, and anti-cancer agents.[1] Its utility is especially prominent in the design of selective inhibitors for various enzymes and receptors.

Inhibitors of Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[4] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[5][6] Consequently, GSK-3 has emerged as a significant therapeutic target.

The development of potent and selective GSK-3 inhibitors is an active area of research. Many of these inhibitors feature a urea scaffold, and this compound can be utilized in their synthesis to introduce the 3-fluorobenzyl group, which has been shown to contribute to their inhibitory activity.[7][8]

Antagonists of the CRTH2 Receptor

The Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2).[9][10] The PGD2/CRTH2 signaling pathway is a major driver of type 2 inflammation, which is characteristic of allergic diseases such as asthma and allergic rhinitis.[1][9][10] CRTH2 is expressed on various immune cells, including eosinophils, basophils, and Th2 lymphocytes, and its activation leads to their recruitment and activation at sites of inflammation.[1][9][10]

Antagonists of the CRTH2 receptor are being investigated as potential therapeutics for these conditions.[9][11] this compound is a relevant building block in the synthesis of some of these antagonists, where the 3-fluorobenzyl group can form a key part of the molecule that interacts with the receptor.

Signaling Pathways

The Wnt/β-catenin Signaling Pathway and GSK-3

GSK-3 is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5][12][13] When a Wnt ligand binds to its receptor, this complex is disrupted, leading to the inhibition of GSK-3. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.[7][12][14] Inhibitors of GSK-3 can mimic the effect of Wnt signaling by preventing the degradation of β-catenin.

The PGD2/CRTH2 Signaling Pathway in Allergic Inflammation

In allergic responses, mast cells release PGD2, which then binds to the CRTH2 receptor on the surface of eosinophils, basophils, and Th2 cells.[1][9][10] This binding activates intracellular signaling cascades, leading to chemotaxis (cell migration), degranulation, and the release of pro-inflammatory cytokines.[9][10] This process contributes to the characteristic features of allergic inflammation, such as eosinophilia and airway hyperresponsiveness.[6] CRTH2 antagonists block the binding of PGD2 to its receptor, thereby inhibiting these downstream effects.

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a primary amine using a benzyl bromide derivative, such as this compound. This type of reaction is fundamental to the synthesis of many GSK-3 inhibitors and CRTH2 antagonists.

General Protocol for N-alkylation of a Primary Amine with this compound

Materials:

-

Primary amine (1.0 eq.)

-

This compound (1.0 - 1.2 eq.)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq.)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

-

Dissolve the amine in the chosen anhydrous solvent.

-

Add the base (1.5 - 2.0 eq.). Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.0 - 1.2 eq.) dropwise to the stirring solution.

-

The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the amine.

-

The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then worked up, typically by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the pure N-(3-fluorobenzyl) derivative.

Note: This is a generalized protocol and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

Conclusion

This compound is a versatile and valuable reagent in the field of drug discovery and development. Its favorable physicochemical properties, particularly its molecular weight and the reactivity of the benzylic bromide, make it an ideal building block for the synthesis of a wide range of bioactive molecules. Its application in the development of inhibitors for key signaling pathways, such as those involving GSK-3 and CRTH2, highlights its importance in addressing significant unmet medical needs. This technical guide provides a foundational understanding of this compound for researchers and scientists, and it is hoped that the information presented herein will facilitate further innovation in the field.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of prostaglandin D2 receptor CRTH2 in sustained eosinophil accumulation in the airways of mice with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Role of prostaglandin D2/CRTH2 pathway on asthma exacerbation induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction and mediation of allergy reactions by prostaglandin D2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK3 in cell signaling | Abcam [abcam.com]

- 13. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 14. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 3-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-fluorobenzyl bromide, a key intermediate in the synthesis of a wide range of biologically active compounds.[1] This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and the interpretation of its spectral data.

Chemical Identity and Physical Properties

This compound, also known as 1-(bromomethyl)-3-fluorobenzene, is a halogenated aromatic compound with the chemical formula C₇H₆BrF.[2] Its structure consists of a benzene ring substituted with a fluorine atom at position 3 and a bromomethyl group at position 1.

| Property | Value | Reference |

| CAS Number | 456-41-7 | [3][4] |

| Molecular Formula | C₇H₆BrF | [3][4] |

| Molecular Weight | 189.02 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 88 °C at 20 mmHg | [4] |

| Density | 1.541 g/mL at 25 °C | [4] |

| Refractive Index | 1.546 (20 °C, 589 nm) | [4] |

Synthesis of this compound

A common method for the synthesis of this compound is the free-radical bromination of 3-fluorotoluene. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Free-Radical Bromination

This protocol is a representative procedure for the synthesis of this compound from 3-fluorotoluene.

Materials:

-

3-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp (if AIBN is not used) to initiate the reaction.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the number and types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 1H | Ar-H |

| ~7.15 | m | 2H | Ar-H |

| ~7.00 | m | 1H | Ar-H |

| 4.45 | s | 2H | -CH₂Br |

Note: The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 245 Hz) | C-F |

| ~141 (d, J ≈ 7 Hz) | C-CH₂Br |

| ~130 (d, J ≈ 8 Hz) | Ar-CH |

| ~125 (d, J ≈ 3 Hz) | Ar-CH |

| ~115 (d, J ≈ 21 Hz) | Ar-CH |

| ~114 (d, J ≈ 22 Hz) | Ar-CH |

| ~32 | -CH₂Br |

Note: The carbon signals in the aromatic region are split into doublets due to coupling with the fluorine atom. The coupling constants (J) are approximate values.

3.1.3. Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0-200 ppm

-

Number of Scans: 512-1024

-

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600, 1580, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-F stretch |

| 1200-1100 | Medium | C-H in-plane bending (aromatic) |

| 780, 680 | Strong | C-H out-of-plane bending (aromatic, meta-substitution) |

| 650-550 | Medium | C-Br stretch |

3.2.1. Experimental Protocol: FTIR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | Moderate | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 109 | 100 | [M - Br]⁺ (Fluorobenzyl cation, base peak) |

| 83 | Moderate | [C₆H₄F]⁺ |

3.3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

GC Conditions:

-

Column: DB-5ms or similar non-polar capillary column

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min

-

Carrier Gas: Helium

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-300 amu

-

Ion Source Temperature: 230 °C

Conclusion

The structure of this compound is unequivocally determined through the synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data obtained from these techniques provide a detailed and consistent picture of the molecular structure, confirming the connectivity of the atoms and the presence of key functional groups. This comprehensive analytical approach is essential for ensuring the identity and purity of this important synthetic intermediate in research and drug development.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of 3-Fluorobenzyl bromide. It includes a detailed breakdown of proton chemical shifts and coupling patterns, a standardized experimental protocol for spectral acquisition, and a visual representation of the molecule's structure and spin-spin coupling interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Predicted 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound is characterized by signals corresponding to the benzylic protons and the aromatic protons. Due to the electronegativity of the fluorine and bromine atoms, as well as the anisotropic effects of the benzene ring, each proton in the molecule has a distinct chemical environment, leading to a well-resolved spectrum.

While a definitive, publicly available dataset with complete coupling constants for this compound is not readily accessible, a close structural analog, 3-Fluorobenzyl chloride, provides a reliable predictive model. The primary difference in the 1H NMR spectrum between the bromide and chloride analogs is expected to be a slight downfield shift (approximately 0.1-0.2 ppm) for the benzylic protons (-CH2Br) due to the greater electronegativity of bromine compared to chlorine in this context. The aromatic proton signals are anticipated to be nearly identical.

Based on the data for 3-Fluorobenzyl chloride, the predicted 1H NMR spectral data for this compound in deuterated chloroform (CDCl3) is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-α (Benzylic) | ~4.5 - 4.6 | Singlet (s) | N/A |

| H-5 (Aromatic) | ~7.28 | Multiplet (m) | - |

| H-2 (Aromatic) | ~7.12 | Multiplet (m) | - |

| H-6 (Aromatic) | ~7.08 | Multiplet (m) | - |

| H-4 (Aromatic) | ~6.98 | Multiplet (m) | - |

Note: The aromatic region (H-2, H-4, H-5, H-6) will present as a complex multiplet pattern due to intricate spin-spin coupling between the protons and with the fluorine atom.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-resolution 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl3), as it is effective at dissolving a wide range of organic compounds and has a minimal residual proton signal.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental requirements.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: Calibrated 90° pulse

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Molecular Structure and Coupling

The following diagrams illustrate the chemical structure of this compound and the key spin-spin coupling interactions that give rise to the observed 1H NMR spectrum.

Caption: Chemical structure of this compound.

Caption: Spin-spin coupling network in this compound.

13C NMR Spectroscopy of 3-Fluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 3-Fluorobenzyl bromide. Due to the absence of publicly available, experimentally verified 13C NMR data for this compound in spectral databases, this guide presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a detailed, generalized experimental protocol for acquiring 13C NMR spectra and a visual representation of the expected chemical shift ranges for the distinct carbon environments within the molecule.

Predicted 13C NMR Data for this compound

The chemical shifts in 13C NMR spectroscopy are primarily influenced by the electronic environment of each carbon atom. In this compound, the presence of two electronegative atoms, fluorine and bromine, significantly impacts the shielding of the carbon nuclei. The fluorine atom on the aromatic ring will cause a large downfield shift for the carbon it is directly attached to (C3) and will also influence the other aromatic carbons through resonance and inductive effects, including observable C-F coupling. The bromine atom, attached to the benzylic carbon, will also deshield this carbon, causing its signal to appear downfield.

Based on established substituent effects and data from similar structures, the predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like chloroform (CDCl₃) are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 (ipso-CH₂Br) | 138 - 142 | Doublet |

| C2 | 125 - 129 | Doublet |

| C3 (ipso-F) | 161 - 165 | Doublet (large ¹JCF) |

| C4 | 115 - 119 | Doublet |

| C5 | 130 - 134 | Doublet |

| C6 | 114 - 118 | Doublet |

| CH₂Br | 32 - 36 | Singlet |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The multiplicity refers to the splitting pattern caused by coupling with the ¹⁹F nucleus.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for obtaining a proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If quantitative data is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

3. Data Acquisition:

-

Set the spectrometer to the appropriate frequency for ¹³C nuclei (e.g., 100 or 125 MHz).

-

Use a standard pulse sequence for a proton-decoupled ¹³C experiment.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

-

The number of scans will depend on the sample concentration; for a dilute sample, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is required.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. If TMS is used, its signal is set to 0 ppm. Otherwise, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is desired.

Logical Relationships in 13C NMR of this compound

The following diagram illustrates the logical connection between the carbon atoms in the this compound molecule and their expected regions in the 13C NMR spectrum.

Caption: Molecular structure of this compound and the predicted 13C NMR chemical shift regions for its carbon atoms.

An In-depth Technical Guide to the FT-IR Spectrum of 3-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluorobenzyl bromide. It details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and an interpretation of the key spectral features. This information is crucial for the identification, characterization, and quality control of this important reagent in research and pharmaceutical development.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting FT-IR spectrum is a unique fingerprint of the molecule.

This compound (C₇H₆BrF) is a substituted aromatic compound with several key functional groups that give rise to a characteristic FT-IR spectrum. These include the aromatic ring, the C-F bond, the C-Br bond, and the benzylic C-H bonds. Analysis of the FT-IR spectrum allows for the confirmation of the presence of these groups and can be used to distinguish it from its isomers and other related compounds.

Predicted FT-IR Spectral Data

While a publicly available, high-resolution FT-IR spectrum with peak-by-peak data for this compound is not readily accessible, we can predict the expected absorption bands based on the characteristic vibrational frequencies of its constituent functional groups. The following table summarizes these predicted peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | CH₂ Symmetric and Asymmetric Stretch |

| 1615 - 1580 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1490 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450 - 1430 | Medium | CH₂ Scissoring |

| 1290 - 1200 | Strong | Aromatic C-F Stretch |

| 1250 - 1150 | Medium | CH₂ Wagging |

| 790 - 750 | Strong | C-H Out-of-Plane Bending (m-disubstituted) |

| 700 - 600 | Medium | C-Br Stretch |

Note: The exact peak positions and intensities can vary based on the sample preparation method and the specific instrumentation used.

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol details a standard method for obtaining the FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a popular method for liquid samples as it requires minimal sample preparation.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Materials:

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

-

Cleaning:

-

After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be divided into several key regions:

-

C-H Stretching Region (3100-2850 cm⁻¹): This region will show peaks corresponding to the stretching vibrations of the aromatic C-H bonds (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the CH₂Br group (typically below 3000 cm⁻¹)[1][2].

-

Aromatic C=C Stretching Region (1615-1450 cm⁻¹): A series of sharp bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring. The substitution pattern on the ring can influence the appearance of these peaks.[1][2]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key vibrations in this region for this compound include:

-

C-F Stretch: A strong absorption band is expected in the 1290-1200 cm⁻¹ range, which is characteristic of the C-F bond in an aromatic system.

-

C-Br Stretch: A medium intensity band is expected in the 700-600 cm⁻¹ range, corresponding to the C-Br stretching vibration.[1]

-

C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds are also found in this region. For a meta-disubstituted benzene ring, a strong absorption is typically observed between 790-750 cm⁻¹.

-

Visualizations

The following diagrams illustrate the logical relationships in the analysis and the experimental workflow.

Caption: Key FT-IR vibrational modes of this compound.

Caption: Experimental workflow for FT-IR analysis using ATR.

References

Mass Spectrometry Analysis of 3-Fluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzyl bromide (C7H6BrF) is a substituted benzyl halide used as a reagent in the synthesis of a variety of biologically active compounds. As a reactive building block, its purity and structural integrity are critical. Mass spectrometry is an essential analytical technique for the characterization of such compounds, providing information on molecular weight and structural features through fragmentation analysis. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including its fragmentation pattern and a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C7H6BrF |

| Molecular Weight | 189.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 88 °C at 20 mmHg |

| Density | 1.541 g/mL at 25 °C |

| Refractive Index | n20/D 1.546 |

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The most abundant ions observed are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance |

| 109 | [C7H6F]+ (Fluorotropylium ion) | Base Peak |

| 83 | [C6H3F]+ | High |

| 110 | [C7H7F]+• | Moderate |

| 188/190 | [C7H6BrF]+• (Molecular Ion) | Low |

Note: The molecular ion peak will appear as a doublet (M+ and M+2) with approximately equal intensity due to the natural isotopic abundance of bromine (79Br and 81Br).

Fragmentation Pathway

The fragmentation of this compound upon electron ionization (EI) is primarily driven by the formation of a stable carbocation. The proposed fragmentation pathway is as follows:

-

Ionization: The high-energy electrons in the EI source remove an electron from the this compound molecule, forming the molecular ion [C7H6BrF]+• at m/z 188 and 190.

-

Formation of the Fluorobenzyl Cation: The molecular ion is unstable and readily undergoes cleavage of the weak carbon-bromine bond to lose a bromine radical (•Br). This results in the formation of the 3-fluorobenzyl cation.

-

Rearrangement to the Fluorotropylium Ion: The 3-fluorobenzyl cation rearranges to the more stable, aromatic fluorotropylium ion ([C7H6F]+), which is observed as the base peak at m/z 109. This rearrangement is a common feature in the mass spectrometry of benzyl derivatives.

-

Further Fragmentation: The fluorotropylium ion can undergo further fragmentation, for example, by losing acetylene (C2H2) to form the ion at m/z 83.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general procedures for analyzing similar alkyl halides and may require optimization for specific instrumentation and analytical goals.[2][3][4]

1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations appropriate for the expected sample concentrations and instrument sensitivity.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Acquisition Mode: Full Scan.

3. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

-

Perform quantification by integrating the peak area of the total ion chromatogram (TIC) or a selected ion (e.g., m/z 109) and comparing it to a calibration curve generated from the working standards.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound by electron ionization GC-MS reveals a characteristic fragmentation pattern dominated by the formation of the stable fluorotropylium ion at m/z 109. This, along with other key fragment ions, allows for the confident identification of the compound. The provided experimental protocol offers a robust starting point for the routine analysis of this important synthetic reagent, ensuring its quality and identity in research and development settings.

References

- 1. This compound | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of alpha-Bromo-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bromo-3-fluorotoluene, systematically known as 3-fluorobenzyl bromide, is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its utility as a versatile synthetic intermediate stems from the presence of a reactive benzyl bromide moiety, which allows for the introduction of the 3-fluorobenzyl group into a wide array of molecular scaffolds. The fluorine substituent imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of target molecules, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the core physical properties of alpha-bromo-3-fluorotoluene, detailed experimental protocols for their determination, and a summary of a common synthetic route.

Core Physical Properties

The physical characteristics of alpha-bromo-3-fluorotoluene are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonym(s) | alpha-Bromo-3-fluorotoluene, 1-(bromomethyl)-3-fluorobenzene | [1][4][5] |

| CAS Number | 456-41-7 | [1][2][3] |

| Molecular Formula | C₇H₆BrF | [1][2][3] |

| Molecular Weight | 189.02 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.541 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 88 °C at 20 mmHg | [1][2][3] |

| Refractive Index (n₂₀/D) | 1.546 | [1][2][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate; Insoluble in Water | [2][4] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [2][6] |

| Storage Temperature | 2-8°C | [2][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following section outlines standardized methodologies for measuring the key physical parameters of alpha-bromo-3-fluorotoluene.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and efficient technique.

Materials:

-

Thiele tube or melting point apparatus with a boiling point function

-

Thermometer

-

Capillary tubes (one end sealed)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of alpha-bromo-3-fluorotoluene

Procedure:

-

Attach a small test tube containing 0.5-1 mL of alpha-bromo-3-fluorotoluene to a thermometer.

-

Place a capillary tube, with the sealed end uppermost, into the test tube.

-

Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Measurement of Density

Density is the mass per unit volume of a substance. For a liquid like alpha-bromo-3-fluorotoluene, it can be accurately measured using a pycnometer or a digital density meter.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 25°C)

-

Sample of alpha-bromo-3-fluorotoluene

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath at 25°C for 20-30 minutes to allow for thermal equilibrium.

-

Ensure the water level is at the mark on the capillary, removing any excess.

-

Dry the outside of the pycnometer and record its mass when filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with alpha-bromo-3-fluorotoluene and repeat the thermal equilibration in the water bath.

-

Adjust the liquid level to the mark, dry the exterior, and record its mass (m₃).

-

The density (ρ) of the sample at 25°C is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water at 25°C is approximately 0.99704 g/mL.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Materials:

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

Dropper or pipette

-

Sample of alpha-bromo-3-fluorotoluene

-

Ethanol or acetone for cleaning

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Circulate water from the constant temperature bath at 20°C through the prisms of the refractometer.

-

Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

-

Using a dropper, place a few drops of alpha-bromo-3-fluorotoluene onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the scale.

Synthesis of alpha-Bromo-3-fluorotoluene

A common and efficient method for the synthesis of alpha-bromo-3-fluorotoluene is through the radical bromination of 3-fluorotoluene.

Radical Bromination of 3-Fluorotoluene

This method utilizes a radical initiator to facilitate the selective bromination of the benzylic position.

Reactants and Reagents:

-

3-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)

-

Anhydrous solvent (e.g., Carbon tetrachloride or Acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorotoluene in the anhydrous solvent.

-

Add N-bromosuccinimide and the radical initiator to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is often initiated by light, so an external lamp may be used.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure alpha-bromo-3-fluorotoluene.

Visualizations

The following diagrams illustrate the synthesis workflow for alpha-bromo-3-fluorotoluene.

Caption: Synthesis workflow for alpha-bromo-3-fluorotoluene.

Caption: Step-by-step experimental workflow for synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 3. This compound [benchchem.com]

- 4. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 5. This compound | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Fluorobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-fluorobenzyl bromide, a key reagent in organic synthesis and pharmaceutical research. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual workflows to guide solvent selection.

Core Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Type | Qualitative Solubility | Citation |

| Water | H₂O | Protic, Polar | Insoluble | [1] |

| Chloroform | CHCl₃ | Aprotic, Polar | Soluble | [2] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble | [2] |

Note: this compound is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals and may react with these substances.[3]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound in an organic solvent. These protocols can be adapted for specific laboratory conditions and desired precision.

Method 1: Gravimetric Analysis for Quantitative Solubility

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed vials for evaporation

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial or flask. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vial.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Remove the solvent from the pre-weighed vial. This can be achieved using a rotary evaporator, a gentle stream of nitrogen, or a vacuum oven at a temperature that will not cause the solute to decompose.

-

Final Weighing: Once the solvent is completely evaporated, weigh the vial containing the dried this compound.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

-

g/100 mL: (Mass of dried solute / Volume of solution withdrawn) * 100

-

mol/L: (Mass of dried solute / Molecular weight of solute) / Volume of solution withdrawn in L

-

Method 2: Visual (Qualitative to Semi-Quantitative) Solubility Determination

This is a simpler, less precise method suitable for initial screening.[4]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

Procedure:

-

Initial Measurement: Place a known mass (e.g., 10 mg) or volume of this compound into a test tube.

-

Solvent Titration: Gradually add small, measured volumes of the solvent to the test tube, vortexing or shaking vigorously after each addition.

-

Observation: Continue adding the solvent until the this compound is completely dissolved.

-

Estimation: The approximate solubility can be estimated based on the total volume of solvent required to dissolve the initial amount of the compound. For example, if 10 mg of the compound dissolves in 1 mL of solvent, the solubility is approximately 1 g/100 mL.

Mandatory Visualizations

The following diagrams provide visual representations of key workflows and logical relationships relevant to the solubility and use of this compound.

Caption: Workflow for selecting a suitable organic solvent.

Caption: Experimental workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to 1-(Bromomethyl)-3-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-3-fluorobenzene, a key halogenated aromatic intermediate, plays a pivotal role in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive benzylic bromide and a fluorine substituent, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, detailed experimental protocols for its synthesis and purification, and its application in the development of targeted therapeutics, particularly selective androgen receptor modulators (SARMs) and Aurora B kinase inhibitors. The strategic incorporation of the 3-fluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Chemical Identity and Synonyms

1-(Bromomethyl)-3-fluorobenzene is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided in Table 1. The IUPAC name is 1-(bromomethyl)-3-fluorobenzene, and its CAS registry number is 456-41-7.[1]

Table 1: Synonyms for 1-(Bromomethyl)-3-fluorobenzene

| Type | Synonym |

| IUPAC Name | 1-(bromomethyl)-3-fluorobenzene |

| Common Names | 3-Fluorobenzyl bromide |

| m-Fluorobenzyl bromide | |

| meta-Fluorobenzyl bromide | |

| Alternative Chemical Names | alpha-Bromo-3-fluorotoluene |

| α-Bromo-m-fluorotoluene | |

| Benzene, 1-(bromomethyl)-3-fluoro- | |

| CAS Registry Number | 456-41-7 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(bromomethyl)-3-fluorobenzene is essential for its safe handling, storage, and application in synthesis. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of 1-(Bromomethyl)-3-fluorobenzene

| Property | Value |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.02 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 88 °C at 20 mmHg[2] |

| Density | 1.541 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.546[2] |

| Flash Point | 62 °C (143.6 °F) - closed cup[2] |

| Solubility | Soluble in common organic solvents such as chloroform and ethyl acetate. |

| Storage Temperature | 2-8°C[2] |

Experimental Protocols

The most common and efficient method for the synthesis of 1-(bromomethyl)-3-fluorobenzene is the free-radical bromination of 3-fluorotoluene at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthesis of 1-(Bromomethyl)-3-fluorobenzene from 3-Fluorotoluene

This protocol describes the laboratory-scale synthesis via a Wohl-Ziegler bromination reaction.

Materials and Reagents:

-

3-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated by shining a lamp on the flask. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.

-

Extraction: Combine the filtrates and transfer them to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude 1-(bromomethyl)-3-fluorobenzene is often purified by vacuum distillation to obtain a product of high purity.

Procedure:

-

Apparatus Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 88 °C at 20 mmHg).[2]

Caption: A workflow diagram illustrating the synthesis and purification of 1-(bromomethyl)-3-fluorobenzene.

Applications in Drug Discovery and Signaling Pathways

1-(Bromomethyl)-3-fluorobenzene is a versatile intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce the 3-fluorobenzyl group into a target molecule, which can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects.[3] They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions. Several SARMs in development utilize substituted benzyl moieties, and 1-(bromomethyl)-3-fluorobenzene serves as a key building block for introducing the 3-fluorobenzyl group.[3][4] The androgen receptor signaling pathway is central to the mechanism of action of SARMs.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of selective androgen receptor modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. | Semantic Scholar [semanticscholar.org]

Theoretical Calculations of 3-Fluorobenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 3-Fluorobenzyl bromide, a key building block in medicinal chemistry and organic synthesis. The document details its molecular structure, electronic properties, and vibrational analysis based on theoretical calculations. Furthermore, it presents established experimental protocols for its synthesis and characterization, offering a bridge between computational predictions and practical laboratory work. The strategic placement of the fluorine atom and the reactive benzyl bromide moiety makes this compound a valuable intermediate in the synthesis of various biologically active molecules, including antidiabetic, antiviral, and anti-cancer agents.[1][2] This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing a detailed understanding of the chemical behavior and properties of this compound.

Introduction

This compound (C7H6BrF) is a substituted aromatic compound that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2] The presence of a fluorine atom can modulate key physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The bromomethyl group serves as a reactive handle for introducing the 3-fluorobenzyl moiety into a target molecule through nucleophilic substitution reactions. Understanding the fundamental electronic and structural properties of this compound through theoretical calculations is paramount for predicting its reactivity and designing efficient synthetic routes for novel therapeutic agents.

This guide presents a detailed theoretical analysis of this compound using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules. The calculated properties, including optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), provide deep insights into the molecule's stability, reactivity, and spectroscopic behavior.

Theoretical Calculations

The theoretical calculations presented herein are based on Density Functional Theory (DFT), a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Computational Methodology

A common approach for such calculations involves geometry optimization and subsequent frequency analysis using a functional like B3LYP with a basis set such as 6-311++G(d,p). The geometry is optimized to find the lowest energy conformation of the molecule. Vibrational frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3][4] The Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Figure 1: A generalized workflow for the theoretical calculations of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations of this compound.

Optimized Molecular Geometry

The optimized molecular geometry provides the most stable arrangement of atoms in the molecule.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-Br | 1.96 |